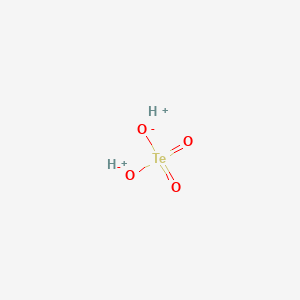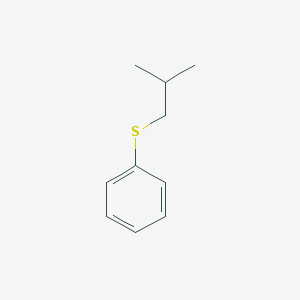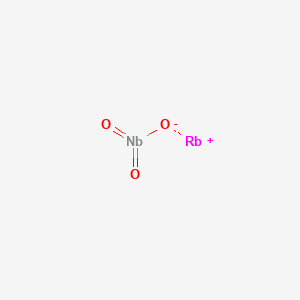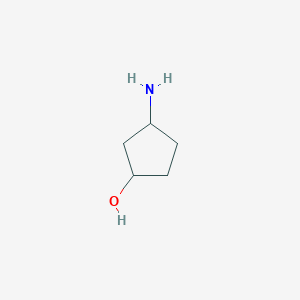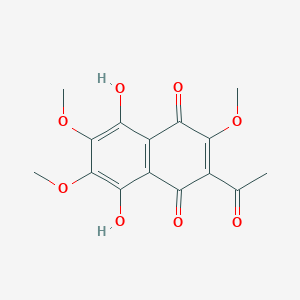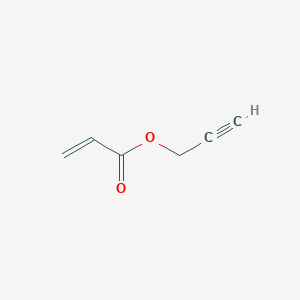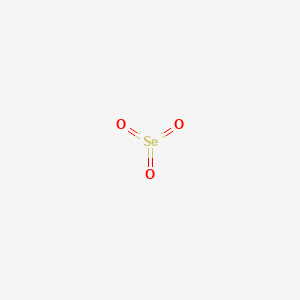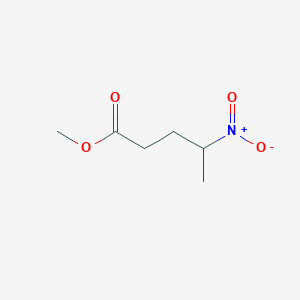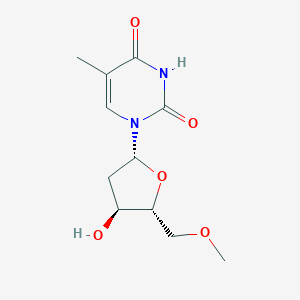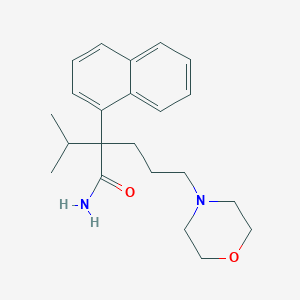
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide, also known as A-401 or A-401A, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In drug discovery, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been used as a lead compound in the development of new drugs.
Wirkmechanismus
The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to bind to the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain.
Biochemische Und Physiologische Effekte
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In the brain, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to increase levels of dopamine and acetylcholine, which are neurotransmitters involved in mood and cognition. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of biological processes. However, one limitation of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. One area of interest is the development of new drugs based on the structure of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. Another area of interest is the investigation of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide and its potential side effects.
Synthesemethoden
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthaleneacetic acid with isopropylamine, followed by the addition of 3-morpholinopropylamine and acetic anhydride. The resulting compound is then purified using column chromatography.
Eigenschaften
CAS-Nummer |
13531-99-2 |
|---|---|
Produktname |
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide |
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(21(23)25,11-6-12-24-13-15-26-16-14-24)20-10-5-8-18-7-3-4-9-19(18)20/h3-5,7-10,17H,6,11-16H2,1-2H3,(H2,23,25) |
InChI-Schlüssel |
NZXXOBUZHVPWMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Kanonische SMILES |
CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonyme |
α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



